molecular formula C4H3BrN2O4S2 B1524989 5-Bromo-4-nitrothiophene-2-sulfonamide CAS No. 64729-06-2

5-Bromo-4-nitrothiophene-2-sulfonamide

Cat. No.: B1524989
CAS No.: 64729-06-2
M. Wt: 287.1 g/mol
InChI Key: IKBUTKYQEXSXMA-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C₄H₃BrN₂O₄S₂ and a molecular weight of 287.11 g/mol. It is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of bromine, nitro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-nitrothiophene-2-sulfonamide typically involves multiple steps, starting from thiophene or its derivatives. One common synthetic route is the nitration of 5-bromothiophene-2-sulfonamide, followed by bromination. The reaction conditions for these steps include the use of strong nitrating agents (e.g., nitric acid) and brominating agents (e.g., bromine) under controlled temperatures to ensure selective functionalization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like tin (Sn) or iron (Fe) in acidic environments are employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions, using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of 5-bromo-4-aminothiophene-2-sulfonamide.

  • Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-nitrothiophene-2-sulfonamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Bromo-4-nitrothiophene-2-sulfonamide is similar to other thiophene derivatives, such as 2,5-dibromothiophene and 4-nitrothiophene. its unique combination of bromine, nitro, and sulfonamide groups sets it apart, providing distinct chemical properties and reactivity. These differences make it suitable for specific applications where other thiophene derivatives may not be as effective.

Comparison with Similar Compounds

  • 2,5-Dibromothiophene

  • 4-Nitrothiophene

  • 2-Aminothiophene

  • 5-Bromo-2-thiophenesulfonic acid

Properties

IUPAC Name

5-bromo-4-nitrothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBUTKYQEXSXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712381
Record name 5-Bromo-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64729-06-2
Record name 5-Bromo-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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